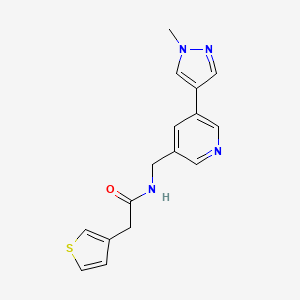

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

This compound features a pyridine core substituted at the 3-position with a methyl-linked 1-methyl-1H-pyrazol-4-yl group. The acetamide side chain at the pyridine’s 5-position is further functionalized with a thiophen-3-yl moiety.

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-20-10-15(9-19-20)14-4-13(6-17-8-14)7-18-16(21)5-12-2-3-22-11-12/h2-4,6,8-11H,5,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOBTNQPHWLVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

- Pyrazole ring : Contributes to the compound's biological activity.

- Pyridine ring : Known for its role in various pharmacological activities.

- Thiophene ring : Associated with anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering biochemical pathways critical for disease progression.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as antibacterial agents.

| Compound | Bacterial Strain | EC50 (μg/mL) |

|---|---|---|

| 7a | Xanthomonas axonopodis | 8.72 |

| 7b | Pseudomonas syringae | 28.40 |

| 9a | Xanthomonas campestris | 12.85 |

These results indicate that modifications in the structure can enhance antibacterial potency, making this compound a candidate for further development.

Anticancer Potential

N-Heterocycles, including pyrazole derivatives, have been explored for their anticancer properties. The mechanisms typically involve:

- Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : They may inhibit cell proliferation by interfering with cell cycle regulation.

Research has indicated that similar compounds can inhibit cancer cell lines effectively, suggesting that this compound might also possess anticancer properties worth investigating.

Study on Antibacterial Activity

A study evaluating the antibacterial effects of various pyrazole derivatives found that those with thiophene substitutions exhibited enhanced activity against Xanthomonas species. The mechanism was linked to membrane disruption and leakage of intracellular components, leading to bacterial cell death .

Research on Anticancer Effects

In another study focused on pyrazolo[1,5-a]pyrimidine derivatives, researchers reported significant anticancer activity against several human cancer cell lines. The compounds induced apoptosis and inhibited tumor growth in vivo, showcasing the therapeutic potential of similar structural frameworks .

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs are categorized based on shared pharmacophores:

Structure-Activity Relationship (SAR) Trends

Pyridine Substitution : Pyridin-3-yl orientation (vs. pyridin-4-yl in ) optimizes hydrogen bonding with catalytic residues in proteases .

Thiophene vs. Phenyl : Thiophen-3-yl’s electron-rich sulfur atom may improve solubility and reduce cytotoxicity compared to halogenated phenyl groups (e.g., 5RH1’s 5-chlorothiophene ).

Q & A

Q. What are the standard synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?

A multi-step synthesis is typically employed, starting with the preparation of heterocyclic precursors. Key steps include:

- Pyrazole-Pyridine Core Formation : Alkylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate with phenyl isothiocyanate, followed by alkaline heterocyclization to form the triazole-pyrazole intermediate .

- Acetamide Functionalization : Reaction of the thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophen-3-yl acetamide moiety .

- Purification and Validation : Use thin-layer chromatography (TLC) for monitoring, followed by recrystallization or column chromatography. Confirm structure via ¹H NMR, IR, and LC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H NMR : Identifies proton environments (e.g., methyl groups on pyrazole, thiophen protons) and confirms regiochemistry .

- IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .

- LC-MS : Ensures molecular ion consistency with the expected mass and detects impurities .

- Elemental Analysis : Cross-checks purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions?

Discrepancies often arise from unexpected tautomerism or solvent effects. Methodological approaches include:

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria in the pyrazole or thiophene rings .

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or polarity effects .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the solid-state structure .

- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to match experimental data and refine computational models .

Q. What strategies improve regioselectivity in pyrazole-pyridine core synthesis?

Regioselectivity is influenced by steric and electronic factors:

- Substituent Positioning : Electron-withdrawing groups (e.g., methyl on pyrazole) direct nucleophilic attacks to the less hindered pyridine C-5 position .

- Catalytic Optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to couple pre-functionalized pyrazole and pyridine units with high specificity .

- Temperature Control : Lower reaction temperatures (0–5°C) favor kinetic control, reducing byproduct formation during heterocyclization .

Q. How can computational predictions of biological activity (e.g., PASS, molecular docking) be validated experimentally?

- PASS Screening : Prioritize predicted activities (e.g., kinase inhibition) using the PASS Online® suite. Validate via:

- Molecular Docking : Use AutoDock Vina to model binding poses. Validate via:

Q. How do substituent variations (e.g., thiophen-3-yl vs. thiophen-2-yl) impact physicochemical properties?

- LogP Analysis : Thiophen-3-yl derivatives may exhibit higher lipophilicity due to reduced steric hindrance, affecting membrane permeability .

- Solubility Screening : Use shake-flask methods in buffers (pH 1–7.4) to assess ionizable groups’ effects.

- Biological Potency : Compare IC₅₀ values in cellular assays to determine if electronic effects (e.g., sulfur position) enhance target engagement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.